1-(1-(Furan-2-yl)propan-2-yl)-3-(o-tolyl)urea
CAS No.: 1235328-39-8
Cat. No.: VC4361025
Molecular Formula: C15H18N2O2
Molecular Weight: 258.321
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235328-39-8 |
|---|---|
| Molecular Formula | C15H18N2O2 |
| Molecular Weight | 258.321 |
| IUPAC Name | 1-[1-(furan-2-yl)propan-2-yl]-3-(2-methylphenyl)urea |
| Standard InChI | InChI=1S/C15H18N2O2/c1-11-6-3-4-8-14(11)17-15(18)16-12(2)10-13-7-5-9-19-13/h3-9,12H,10H2,1-2H3,(H2,16,17,18) |
| Standard InChI Key | JQEJSXRMPOLESV-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NC(=O)NC(C)CC2=CC=CO2 |
Introduction
1-(1-(Furan-2-yl)propan-2-yl)-3-(o-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. It features a unique structure characterized by a furan moiety, a propan-2-yl group, and an o-tolyl urea linkage. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Structural Features
The compound's structure includes:
-
Furan Ring: A five-membered ring containing oxygen, which contributes to its electronic properties.
-
Propan-2-yl Group: Attached to the furan ring, providing a hydrophobic chain.
-
o-Tolyl Urea Moiety: Includes a methyl group on the benzene ring, influencing steric hindrance and reactivity.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(1-(Furan-2-yl)propan-2-yl)-3-(o-tolyl)urea | Furan ring, propan-2-yl group, o-tolyl urea | Potential biological activities |
| 1-(1-(Furan-3-yl)propan-2-yl)-3-(o-tolyl)urea | Furan ring at different position | Different electronic properties |
| 1-(1-(Thiophen-2-yl)propan-2-yl)-3-(o-tolyl)urea | Thiophene instead of furan | Different reactivity due to sulfur |
Synthesis and Chemical Reactions
The synthesis of 1-(1-(Furan-2-yl)propan-2-yl)-3-(o-tolyl)urea typically involves several key steps:
-
Starting Materials: Furan derivatives and o-tolyl isocyanate.
-
Reaction Conditions: Often involves heating in a solvent like tetrahydrofuran or dichloromethane.
-
Reagents: Common reagents include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Biological Activities and Applications
Research on similar compounds suggests potential biological activities, including:
-
Antimicrobial Activity: Furan-based compounds have shown effectiveness against certain microorganisms.
-
Anticancer Activity: Urea derivatives are explored for their antiproliferative effects on cancer cells.
| Compound Type | Biological Activity | Potential Applications |
|---|---|---|
| Urea Derivatives | Antiproliferative, antimicrobial | Cancer treatment, antimicrobial agents |
| Thiourea Derivatives | Urease inhibition, antimicrobial | Urease inhibitors, antimicrobial agents |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume